molecular formula C13H19NO2 B12992956 Benzyl 4-amino-2,2-dimethylbutanoate

Benzyl 4-amino-2,2-dimethylbutanoate

Cat. No.: B12992956
M. Wt: 221.29 g/mol
InChI Key: UKGDQKRJMCCEQO-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2,2-dimethylbutanoate is a branched-chain amino ester derivative with a benzyl ester group and an amino substituent at the fourth carbon position. These compounds are typically used in laboratory research as intermediates in organic synthesis, peptide modifications, or pharmaceutical development .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 4-amino-2,2-dimethylbutanoate

InChI

InChI=1S/C13H19NO2/c1-13(2,8-9-14)12(15)16-10-11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3

InChI Key

UKGDQKRJMCCEQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2,2-dimethylbutanoate typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2,2-dimethylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include benzyl alcohols, primary amines, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-amino-2,2-dimethylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The benzyl group can facilitate the compound’s binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of benzyl 4-amino-2,2-dimethylbutanoate, highlighting differences in functional groups, safety profiles, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Identified Uses Hazards
This compound Not provided Not provided Not provided Benzyl ester, amino, dimethyl branches Likely research intermediate (inferred from analogs) Data unavailable; inferred risks include skin/eye irritation (see analogs)
4-Methoxythis compound 3209-71-0 C15H21NO3 263.33 g/mol Methoxybenzyl ester, amino, dimethyl branches Laboratory research (synthesis intermediate) Not explicitly stated; likely similar to other benzyl esters
tert-Butyl 4-amino-2,2-dimethylbutanoate 1872039-50-3 C10H21NO2 187.28 g/mol tert-Butyl ester, amino, dimethyl branches Research use; storage at low temperatures H302 (harmful if swallowed), H314 (severe skin burns)
Methyl 4-bromo-2,2-dimethylbutanoate 4833-99-2 C7H13BrO2 209.08 g/mol Methyl ester, bromo, dimethyl branches Synthetic intermediate (e.g., alkylation reactions) Not explicitly stated; bromo compounds often toxic/corrosive
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate 1256633-23-4 C17H25NO4 307.39 g/mol Methyl ester, benzyl-ethyl amino group Laboratory research (not for drug/household use) Hazards unspecified; handle with standard lab precautions

Structural and Functional Differences

  • The 4-methoxybenzyl analog (CAS 3209-71-0) introduces electron-donating methoxy groups, which may alter reactivity in coupling reactions or photostability . tert-Butyl esters (e.g., CAS 1872039-50-3) are often used as protecting groups for carboxylic acids due to their stability under acidic conditions .
  • Bromo substituents (e.g., in methyl 4-bromo-2,2-dimethylbutanoate) introduce electrophilic reactivity, making the compound suitable for cross-coupling reactions .

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